![molecular formula C14H15N3O2 B3170556 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 944789-76-8](/img/structure/B3170556.png)
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Descripción general
Descripción
The compound “5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a type of 1H-pyrazole-5-carboxamide compound . These compounds are known for their fungicidal and insecticidal properties . They are synthesized using a facile method and their structures are characterized by 1H NMR, mass spectrometry, and elemental analysis .
Synthesis Analysis
The synthesis of similar 1H-pyrazole-5-carboxamide compounds involves a chemoselective reaction . For instance, the synthesis of ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate involves the addition of bromine to a stirred mixture under reflux . The solvent is then removed under reduced pressure and the mixture is poured into a sodium bicarbonate solution .Molecular Structure Analysis
The molecular structure of 1H-pyrazole-5-carboxamide compounds, including “5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one”, is characterized by 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazole-5-carboxamide compounds include chemoselective reactions . These reactions involve the use of various reagents and conditions, such as bromine, a stirred mixture, and reflux .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-3-methyl-4-phenyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-11-12(16-15-9)14(19)17(7-8-18)13(11)10-5-3-2-4-6-10/h2-6,13,18H,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKRFXREFTNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)
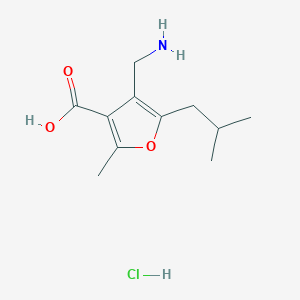
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
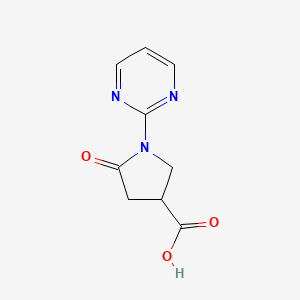
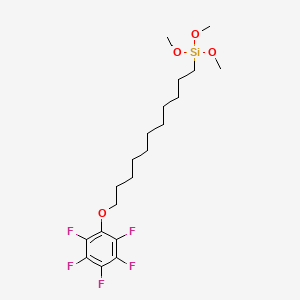
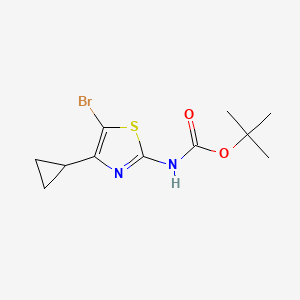
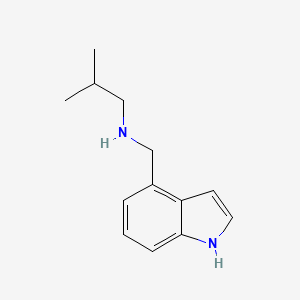
![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)